Acetyl triethyl citrate

Catalog No.
S517026
CAS No.
77-89-4
M.F
C14H22O8
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl triethyl citrate

CAS Number

77-89-4

Product Name

Acetyl triethyl citrate

IUPAC Name

triethyl 2-acetyloxypropane-1,2,3-tricarboxylate

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3

InChI Key

WEAPVABOECTMGR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetyltriethyl citrate

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C

Description

The exact mass of the compound Acetyl triethyl citrate is 318.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3887. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

Plasticizer for Pharmaceutical Applications

ATEC's primary application in research is as a plasticizer for pharmaceutical polymers. These polymers are used in various drug delivery systems, including films, coatings, and capsules. ATEC's advantages include:

  • Safety: Studies suggest it has low toxicity ()
  • Biodegradability: It decomposes naturally, reducing environmental impact.
  • Water Solubility: Enables compatibility with various pharmaceutical ingredients.

Research is ongoing to understand its full impact on drug delivery and potential interactions with medications.

Pharmacokinetics and Metabolism

Understanding how ATEC behaves in the body is crucial for safe pharmaceutical use. Studies using rats have investigated its absorption, distribution, metabolism, and excretion. These studies employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis (). While these studies provide insights, further research is needed to fully understand ATEC's pharmacokinetic profile in humans.

Potential Safety Concerns

Despite promising initial results, some research suggests potential safety concerns ():

  • Blood Pressure Reduction: Studies indicate ATEC might lower blood pressure at high doses.
  • Intestinal Effects: Similar compounds have shown to induce intestinal changes that require further investigation.

Acetyl triethyl citrate is an aliphatic ester derived from citric acid, specifically produced through the reaction of citric acid triethyl ester with acetic acid anhydride. It appears as a clear, colorless, and odorless oily liquid with a molecular formula of C14H22O8C_{14}H_{22}O_{8} and a molecular weight of 318.32 g/mol. This compound is known for its low toxicity and is classified as a safe ingredient in various applications, particularly in the pharmaceutical and cosmetic industries .

The primary chemical reaction for synthesizing acetyl triethyl citrate involves the esterification of citric acid with ethanol, followed by acylation with acetic anhydride. The reaction can be summarized as follows:

  • Esterification:
    Citric Acid+EthanolCitric Acid Triethyl Ester\text{Citric Acid}+\text{Ethanol}\rightarrow \text{Citric Acid Triethyl Ester}
  • Acylation:
    Citric Acid Triethyl Ester+Acetic AnhydrideAcetyl Triethyl Citrate+Acetic Acid\text{Citric Acid Triethyl Ester}+\text{Acetic Anhydride}\rightarrow \text{Acetyl Triethyl Citrate}+\text{Acetic Acid}

In terms of metabolism, acetyl triethyl citrate undergoes hydrolysis and deacetylation in biological systems .

The synthesis of acetyl triethyl citrate typically involves two main steps:

  • Esterification: Citric acid is reacted with ethanol under acidic conditions to form triethyl citrate.
  • Acylation: The resulting triethyl citrate is then treated with acetic anhydride to produce acetyl triethyl citrate.

This method is efficient and yields a product that is widely applicable in various industries .

Acetyl triethyl citrate serves multiple purposes across different sectors:

  • Plasticizer: It is extensively used as a plasticizer in the production of flexible films, particularly those made from poly(lactic) acid.
  • Pharmaceutical Coatings: The compound is utilized in creating controlled-release capsules and polymeric coatings for pharmaceuticals.
  • Cosmetics: It functions as a plasticizer in cosmetic formulations, particularly in nail products .

Several compounds share structural similarities with acetyl triethyl citrate, primarily functioning as plasticizers:

Compound NameMolecular FormulaUnique Characteristics
Acetyl tributyl citrateC_{18}H_{34}O_{8}Higher molecular weight; used in similar applications
Acetyl trihexyl citrateC_{21}H_{42}O_{8}Longer alkyl chain; potential skin-conditioning properties
Acetyl trioctyl citrateC_{24}H_{46}O_{8}Even longer chain; similar applications but less common

Uniqueness: Acetyl triethyl citrate is distinguished by its lower toxicity profile and higher solubility in water compared to its counterparts, making it more suitable for certain applications like food contact materials and pharmaceuticals .

Molecular Weight and Empirical Formula Analysis

Acetyl triethyl citrate is an organic ester compound with the empirical formula C₁₄H₂₂O₈ [1] [2] [3]. The molecular weight is consistently reported as 318.32 grams per mole across multiple authoritative sources [1] [2] [3] [4]. The compound is systematically named as triethyl 2-acetyloxypropane-1,2,3-tricarboxylate according to IUPAC nomenclature [1].

The molecular structure consists of a citric acid backbone with three ethyl ester groups and one acetyl group attached to the central carbon [1] [2]. The canonical SMILES notation is CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C [1], while the InChI identifier is InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3 [1] [5].

PropertyValueSource
Molecular FormulaC₁₄H₂₂O₈ [1] [2] [3]
Molecular Weight318.32 g/mol [1] [2] [3]
CAS Registry Number77-89-4 [1] [2] [3]
IUPAC Nametriethyl 2-acetyloxypropane-1,2,3-tricarboxylate [1]

Thermal Characteristics: Melting Point, Boiling Point, Glass Transition Temperature

The thermal properties of acetyl triethyl citrate demonstrate its liquid state under ambient conditions. The melting point is consistently reported as -42°C to -45°C [6] [7] [8] [9], with some sources citing values as low as -50°C [10]. This low melting point confirms the compound's liquid nature at room temperature.

The boiling point ranges from 228°C to 229°C under reduced pressure conditions of 100 mmHg [4] [6] [7] [11] [12]. Under standard atmospheric pressure, higher boiling points have been reported, with some sources indicating 260°C at 760 mmHg [13].

Regarding glass transition temperature, acetyl triethyl citrate itself does not exhibit a distinct glass transition as a pure compound due to its low viscosity liquid nature. However, when used as a plasticizer in polymer systems, it significantly affects the glass transition temperatures of the host polymers [14] [15]. Studies of polylactic acid blends show that acetyl triethyl citrate reduces the glass transition temperature of the polymer matrix in a concentration-dependent manner [15].

Thermal PropertyValuePressure ConditionsSource
Melting Point-42°C to -45°CAtmospheric [6] [7] [8]
Boiling Point228-229°C100 mmHg [4] [7] [11]
Flash Point187-190°COpen cup [10] [16]
Pour Point-42°C to -43°CAtmospheric [7] [17]

Solubility Profile in Organic Solvents and Aqueous Systems

Acetyl triethyl citrate exhibits limited solubility in water but demonstrates excellent solubility in most organic solvents. The water solubility is reported as approximately 65 grams per liter at 25°C [6] [18], which corresponds to 0.07 grams per liter according to some sources [9] [19]. This limited water solubility classifies the compound as slightly soluble in aqueous systems [7] [8] [13].

The compound shows excellent miscibility with various organic solvents including ethanol, acetone, carbon tetrachloride, and ether [6] [8] [19]. It is particularly compatible with alcohols and has good solubility in propan-2-ol [7] [8]. The solubility profile indicates that acetyl triethyl citrate follows the general principle of "like dissolves like," being more compatible with organic phases than aqueous environments.

Solvent SystemSolubilityTemperatureSource
Water65 g/L25°C [6] [18]
Water (alternative)0.07 g/L20°C [9]
EthanolMiscibleRoom temperature [6] [8]
AcetoneMiscibleRoom temperature [6] [8]
Carbon tetrachlorideMiscibleRoom temperature [6]

Density, Viscosity, and Refractive Index Measurements

The physical properties of acetyl triethyl citrate have been thoroughly characterized through multiple measurement techniques. The density is consistently reported as 1.136 grams per milliliter at 25°C [4] [6] [11] [16] [12]. Some sources report a slightly different range of 1.135-1.139 grams per milliliter at 25°C [16] [17], indicating excellent reproducibility across different measurement conditions.

The dynamic viscosity of acetyl triethyl citrate is reported as 53.7 centipoise at 25°C [7] or 54 millipascal-seconds at 25°C [16] [17]. This relatively low viscosity contributes to its effectiveness as a plasticizer by facilitating polymer chain mobility.

The refractive index has been measured as 1.439 at 20°C [4] [11] [12] according to most sources, with some reporting a range of 1.432-1.441 at 25°C [16] [17]. The refractive index measurement follows the standard D-line of sodium (589 nm) as the reference wavelength.

Physical PropertyValueTemperatureMeasurement MethodSource
Density1.136 g/mL25°CLiterature values [4] [11] [12]
Density (range)1.135-1.139 g/mL25°CSpecification range [16] [17]
Viscosity53.7 cP25°CDynamic viscosity [7]
Viscosity54 mPa·s25°CDynamic viscosity [16] [17]
Refractive Index1.43920°CnD (sodium D-line) [4] [11] [12]
Refractive Index (range)1.432-1.44125°CnD (sodium D-line) [16] [17]

Spectroscopic Fingerprints: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Data

The spectroscopic characterization of acetyl triethyl citrate provides definitive structural confirmation through multiple analytical techniques. The infrared spectrum exhibits characteristic absorption bands consistent with the ester functional groups present in the molecule.

Infrared Spectroscopy Data

The infrared spectrum of acetyl triethyl citrate displays characteristic ester carbonyl stretching frequencies. The C=O stretching vibrations appear in the region expected for aliphatic esters, typically between 1750-1730 cm⁻¹ [20] [21] [22] [23]. The presence of multiple ester groups results in overlapping carbonyl stretches in this region. The C-O stretching vibrations of the ester linkages appear as strong absorptions in the 1300-1000 cm⁻¹ region, consistent with the "Rule of Three" pattern characteristic of ester functional groups [23] [24].

The acetyl group contributes additional carbonyl character, with its C=O stretch potentially appearing at slightly different frequencies due to the different chemical environment compared to the triethyl citrate ester carbonyls [23]. The C-H stretching vibrations from the ethyl groups appear in the typical alkyl region of 3000-2850 cm⁻¹ [22] [25].

Nuclear Magnetic Resonance Spectroscopy Data

The ¹H NMR spectrum of acetyl triethyl citrate shows characteristic chemical shift patterns for the ethyl ester groups and acetyl functionality [26] [27]. The ethyl ester protons appear as typical ethyl patterns with triplets for the methyl groups and quartets for the methylene groups. The chemical shift assignments from available data include signals at 4.19 and 4.17 ppm for ethyl ester methylene protons, signals at 3.26 and 3.21 ppm for citrate backbone methylene protons, an acetyl methyl signal at 2.066 ppm, and ethyl methyl groups at 1.282 and 1.264 ppm [26] [27].

The ¹³C NMR spectrum displays the expected carbon environments [26] [27]. The carbonyl carbons appear in the characteristic ester region around 168-170 ppm, with specific assignments showing signals at 169.47, 169.36, and 168.87 ppm for the various ester carbonyls [26]. The quaternary carbon of the citrate backbone appears at 78.19 ppm, while the ethyl ester carbons show typical patterns with methylene carbons around 60-62 ppm and methyl carbons around 14 ppm [26].

Mass Spectrometry Data

Mass spectrometric analysis confirms the molecular ion at m/z 319 corresponding to [M+H]⁺ [2] [28]. The fragmentation pattern shows characteristic losses consistent with the ester structure. Key fragment ions appear at m/z 281, 203, 157, and 43 [2] [28]. The base peak often appears at m/z 43, corresponding to the acetyl fragment (CH₃CO⁺), which is characteristic of acetyl-containing compounds [28].

LC-MS analysis shows molecular ion peaks at 341.1211 m/z for [M+Na]⁺ adducts and characteristic fragment ions at 281.0999, 225.0739, and other masses consistent with sequential losses of ethyl groups and acetyl fragments [2] [28].

Spectroscopic TechniqueKey FeaturesCharacteristic ValuesSource
IR SpectroscopyC=O stretch1750-1730 cm⁻¹ region [20] [21]
IR SpectroscopyC-O stretch1300-1000 cm⁻¹ region [20] [21]
¹H NMREthyl OCH₂4.17-4.19 ppm [26] [27]
¹H NMRAcetyl CH₃2.066 ppm [26] [27]
¹³C NMRCarbonyl C=O168-170 ppm [26] [27]
¹³C NMRQuaternary C78.19 ppm [26] [27]
MS (ESI+)[M+H]⁺319.1 m/z [2] [28]
MS (ESI+)[M+Na]⁺341.1 m/z [2] [28]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Exact Mass

318.13146766 g/mol

Monoisotopic Mass

318.13146766 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WBR36T90E

GHS Hazard Statements

Aggregated GHS information provided by 1600 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 205 of 1600 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1395 of 1600 companies with hazard statement code(s):;
H317 (95.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-89-4

Wikipedia

Acetyltriethyl citrate

Use Classification

Fragrance Ingredients
Cosmetics -> Film forming; Plasticise

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Radke PW, Joner M, Joost A, Byrne RA, Hartwig S, Bayer G, Steigerwald K, Wittchow E. Vascular effects of paclitaxel following drug-eluting balloon angioplasty in a porcine coronary model: the importance of excipients. EuroIntervention. 2011 Oct 30;7(6):730-7. doi: 10.4244/EIJV7I6A116. PubMed PMID: 21986331.
2: Fadda HM, Khanna M, Santos JC, Osman D, Gaisford S, Basit AW. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. Eur J Pharm Biopharm. 2010 Nov;76(3):493-7. doi: 10.1016/j.ejpb.2010.08.007. Epub 2010 Aug 26. PubMed PMID: 20800682.
3: Zhang JF, Sun X. Physical characterization of coupled poly(lactic acid)/starch/maleic anhydride blends plasticized by acetyl triethyl citrate. Macromol Biosci. 2004 Nov 20;4(11):1053-60. PubMed PMID: 15543543.
4: Johnson W Jr. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate. Int J Toxicol. 2002;21 Suppl 2:1-17. Review. PubMed PMID: 12396673.
5: FINKELSTEIN M, GOLD H. Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate. Toxicol Appl Pharmacol. 1959 May;1(3):283-98. PubMed PMID: 13659536.

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